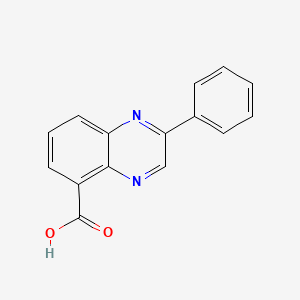

2-phenylquinoxaline-5-carboxylic Acid

Descripción general

Descripción

2-Phenylquinoxaline-5-carboxylic acid is a chemical compound belonging to the quinoxaline family, characterized by its phenyl group attached to the quinoxaline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylquinoxaline-5-carboxylic acid typically involves the condensation of 1,2-diaminobenzene with phenylglyoxal followed by cyclization. The reaction conditions include heating the reactants in an acidic medium, often using hydrochloric acid, to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to achieve these goals. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Condensation Reactions for Quinoxaline Core Formation

The quinoxaline scaffold is synthesized via Hinsberg cyclization between 1,2-diketones (e.g., benzil derivatives) and 3,4-diaminobenzoic acid. Reaction parameters critically influence yields and decarboxylation side products:

| Conditions | Temperature (°C) | Solvent | Yield (%) | Decarboxylation Product (%) |

|---|---|---|---|---|

| High-temperature water | 230 | H₂O | 75 | 21 (2,3-diphenylquinoxaline) |

| 5% acetic acid | 230 | HOAc/H₂O | 79 | 18 |

| Optimized low-temperature | 150–200 | HOAc/H₂O | 62–72 | <10 |

Key findings :

-

Decarboxylation is minimized below 200°C due to reduced thermal degradation of the carboxylic acid group .

-

Acetic acid enhances reaction kinetics by acting as a proton donor .

Nucleophilic Substitution Reactions

The electron-deficient quinoxaline core allows regioselective substitutions. DFT studies reveal preferred attack at position 3 over position 2 due to aromaticity preservation post-oxidation :

| Position | Energy Barrier (kcal/mol) | Product Stability |

|---|---|---|

| C3 | 24.7 | Thermodynamically favored |

| C2 | 27.3 | Kinetically competitive |

Mechanistic insights :

-

Lithium phenylacetylide reacts via an addition-elimination pathway, forming intermediates that hydrolyze to final products .

-

Steric effects from the phenyl group at C2 direct nucleophiles toward C3 .

Functional Group Transformations

The carboxylic acid moiety undergoes classical derivatization:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of thionyl chloride (SOCl₂):

Yields : 70–85% for methyl/ethyl esters.

Amidation

Coupling with amines using EDCI/HOBt:

Applications : Amide derivatives show enhanced bioavailability in drug discovery .

Decarboxylation Pathways

Thermal or acidic conditions induce decarboxylation, forming 2,3-diphenylquinoxaline:

Kinetics :

Metal-Catalyzed Cross-Couplings

Copper-catalyzed photoredox reactions enable alkyne coupling for α-keto ester synthesis :

Applications : Precursor to bioactive quinoxalines (e.g., FLT3 inhibitors) .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 2-Phenylthiazole-5-carboxylic acid | TRBP-Dicer interaction disruption | 0.66 nM |

| Quinoxaline 1,4-dioxides | Antimycobacterial | MIC: 1.25 µg/mL |

Design principles :

-

Electron-withdrawing groups at C2 enhance electrophilicity for nucleophilic attacks .

-

Piperazine substitutions improve solubility and target binding .

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| 3-Phenylquinoxaline-5-carboxylic acid | Lower electrophilicity at C3 | Positional isomerism |

| 2,3-Diphenylquinoxaline-6-carboxylic acid | Higher steric hindrance at C6 | Carboxyl group position |

| 2-Phenylquinoxaline | Lacks carboxyl group, limiting derivatization | Functional group absence |

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research has investigated its use as a precursor for pharmaceuticals and its potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 2-phenylquinoxaline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

Quinoxaline

Quinazoline

Benzodiazepine derivatives

Actividad Biológica

2-Phenylquinoxaline-5-carboxylic acid (2-PQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of 2-PQCA is . Its structure features a quinoxaline core with a carboxylic acid group at the 5-position and a phenyl substituent at the 2-position. This specific arrangement influences its electronic properties and biological activities.

Anticancer Activity

Recent studies have highlighted the potential of 2-PQCA as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating promising results.

Case Studies and Findings

- Anticancer Evaluation : In a study evaluating several quinoxaline derivatives, 2-PQCA exhibited moderate to excellent activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. The IC50 values were notably low, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The compound acts as an inhibitor of the mitotic kinesin MPP1, which is crucial for cytokinesis in cancer cells. This inhibition leads to impaired cell division, making it a valuable candidate for cancer treatment .

Antibacterial Activity

2-PQCA has also shown antibacterial properties against various pathogens. Its mechanism involves the production of reactive oxygen species that damage bacterial DNA.

Research Findings

- Antimicrobial Spectrum : A study reported that quinoxaline derivatives, including 2-PQCA, exhibited high inhibitory activity against Escherichia coli and Staphylococcus aureus. The compounds were effective at low concentrations, showcasing their potential as novel antibacterial agents .

Antiviral Activity

Recent investigations have explored the antiviral effects of 2-PQCA against SARS-CoV-2.

Data Analysis

-

Inhibition of Viral Replication : In vitro studies demonstrated that 2-PQCA can inhibit SARS-CoV-2 replication with an EC50 value of approximately 6 μM. The selectivity index (SI) was calculated to assess its safety profile, yielding a SI value indicating favorable therapeutic windows .

Compound EC50 (μM) CC50 (μM) SI 2-PQCA 6 >100 >16.67

Structure-Activity Relationship (SAR)

The biological activity of 2-PQCA is influenced by its structural features. Modifications to the phenyl or carboxylic acid groups can enhance or diminish its efficacy.

Key Observations

Propiedades

IUPAC Name |

2-phenylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)16-9-13(17-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPLSWNVQCOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378021 | |

| Record name | 2-phenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-44-1 | |

| Record name | 2-Phenyl-5-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.